molecular formula C15H18ClN3O2S B1669668 Cyproconazole CAS No. 94361-06-5

Cyproconazole

Cat. No. B1669668
CAS RN: 94361-06-5
M. Wt: 291.77 g/mol
InChI Key: UFNOUKDBUJZYDE-UHFFFAOYSA-N
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Description

Cyproconazole is a triazole fungicide/pesticide with broad-spectrum antifungal activity . It likely inhibits 14-α demethylase, which inhibits ergosterol production and fungal cell wall synthesis . Additionally, cyproconazole may inhibit aromatase .


Synthesis Analysis

The synthesis of cyproconazole involves four reactions including a Grignard-nucleophilic reaction, a nucleophilic reaction, a ring-closing reaction, and a ring-opening reaction .


Molecular Structure Analysis

The molecular formula of Cyproconazole is C15H18ClN3O . The molecular weight is 291.78 g/mol .


Chemical Reactions Analysis

Cyproconazole can be analyzed in water specimens using high-performance liquid chromatography with triple quadrupole mass spectrometry . The limit of quantification of the method is 0.05 µg/L for cyproconazole in drinking water, surface water, and groundwater .


Physical And Chemical Properties Analysis

Cyproconazole appears as a white crystalline solid . It has a melting point of 103-105°C, a vapor pressure of 0.0347mPa at 20°C, and a boiling point of >250°C . It is soluble in xylene, acetone, and methanol .

Scientific Research Applications

Environmental Impact and Toxicity

Research has delved into the developmental toxicity of cyproconazole on aquatic organisms. For instance, a study on zebrafish embryos revealed that cyproconazole exhibited low toxicity at concentrations above environmentally relevant levels, suggesting a low risk to developing fish embryos. However, exposure led to significant decreases in spontaneous movement, hatching rate, and heart rate in zebrafish embryos and larvae at higher concentrations, indicating potential environmental risks if concentrations were to exceed typical levels (Cao et al., 2019) https://consensus.app/papers/developmental-toxicity-triazole-cyproconazole-cao/1d67c2b69fa856febffe331d2e24e0c6/?utm_source=chatgpt.

Mechanism of Action and Stereoselectivity

The stereoselective metabolism of cyproconazole by cytochrome P450 in rat liver microsomes has been studied to understand its metabolic pathways and potential adverse effects. This research provides insights into how cyproconazole's stereoisomers are metabolized differently, affecting their potency and toxicity (He et al., 2021) https://consensus.app/papers/stereostructureactivity-mechanism-cytochrome-p450-he/e7de781795a25858a2f4e9b7893c299b/?utm_source=chatgpt.

Resistance and Efficacy Against Fungal Diseases

Further investigations have evaluated the efficacy of cyproconazole against Fusarium head blight, highlighting the stereoselective efficiency of its isomers. This research contributes to a better understanding of the fungicide's action mechanism and its potential to stimulate deoxynivalenol production, a concern for food safety and agricultural practices (He et al., 2021) https://consensus.app/papers/deoxynivalenol-fusarium-graminearum-evaluation-he/f20d6d09ff5d5518904342936743c033/?utm_source=chatgpt.

Hazard and Resistance Induction

A study examining the hazard of agricultural triazole fungicides, including cyproconazole, on the induction of voriconazole resistance in Aspergillus fumigatus isolates highlights the environmental and health implications of extensive fungicide use. This research suggests that while cyproconazole does not play a key role in the induction of azole resistance through environmental routes, the potential for inducing resistant strains over long-term application should not be ignored (Moazeni et al., 2020) https://consensus.app/papers/hazard-fungicide-does-cyproconazole-induce-resistance-moazeni/010226e092175134867f843cdff9c748/?utm_source=chatgpt.

Safety And Hazards

Cyproconazole is harmful if swallowed and may damage the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment should be used when handling this chemical .

Future Directions

Cyproconazole is used against powdery mildew, rust on cereals, and apple scab, and applied by air or on the ground to cereal crops, coffee, sugar beet, fruit trees, and grapes . It controls pests like Puccinia graminis, Puccinia spp., Pseudocercosporella herpotrichoides, and Septoria species . It can be used on above-ground wood to prevent it from decay from fungi as an alternative to Chromated Copper Arsenate . It was originally marketed for use on sod farms and golf courses . In the U.S., chemigation is allowed with less than half-inch application, aerial spraying with a 5 gpa minimum, ground application is adequate for coverage and canopy penetration . The re-entry interval is 12 hours. Reapplication within 30 days of harvest is not permitted .

properties

IUPAC Name

2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOUKDBUJZYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032601
Record name Cyproconazole
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Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

>250 °C
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C
Record name CYPROCONAZOLE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.25 g/cu cm
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.59X10-7 mm Hg at 25 °C
Record name CYPROCONAZOLE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cyproconazole

Color/Form

Colorless crystals from hexane/CH2Cl2, Colorless solid

CAS RN

94361-06-5
Record name Cyproconazole
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Record name Cyproconazole [ISO]
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Record name Cyproconazole
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Record name 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl)
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Record name CYPROCONAZOLE
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Record name CYPROCONAZOLE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

106.2-106.9 °C
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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